

A Comparative Cost-Benefit Analysis of Vat Black 27 in Textile Manufacturing

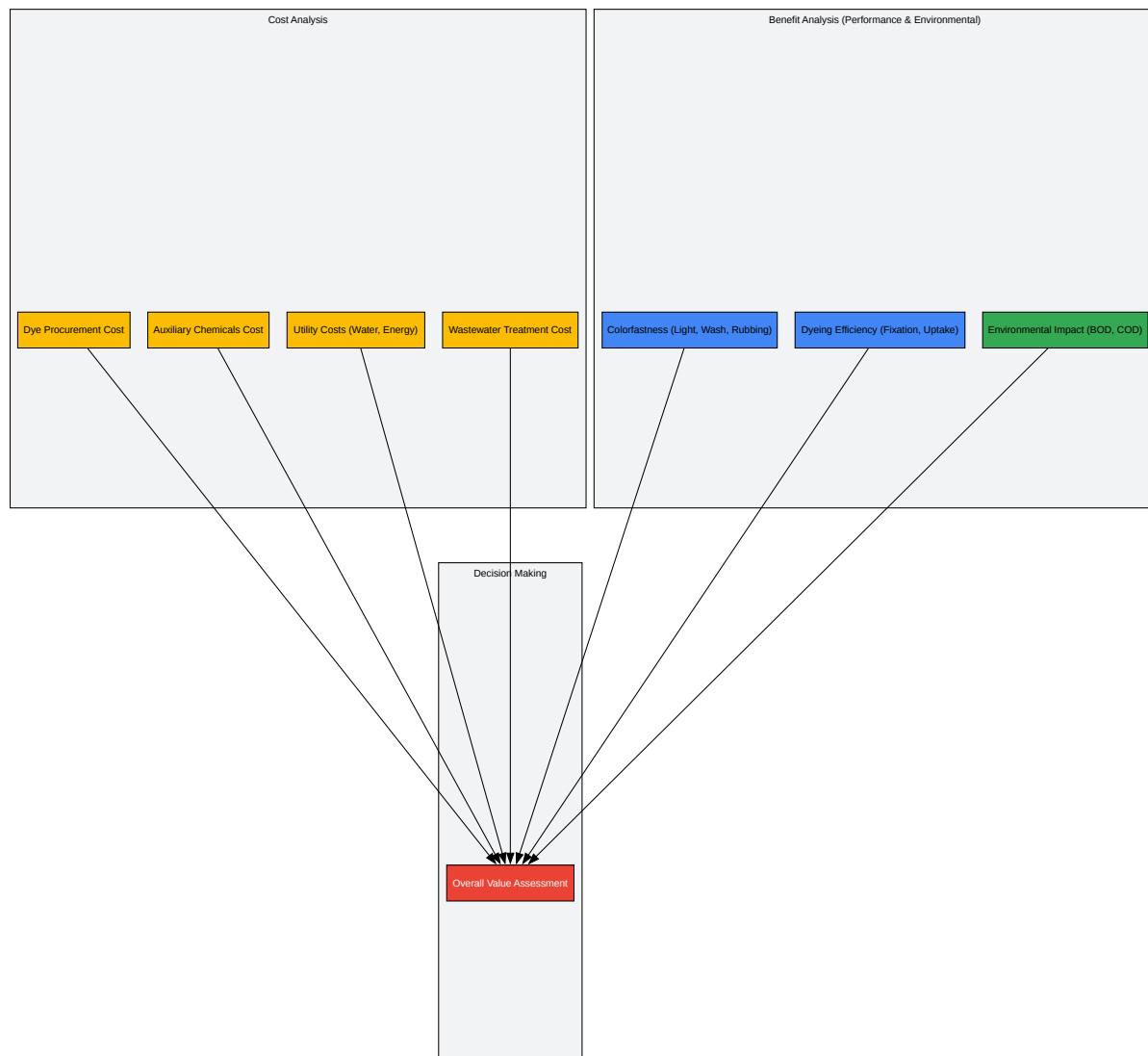
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Vat Black 27**

Cat. No.: **B1669110**

[Get Quote](#)


In the textile industry, the selection of dyes is a critical decision that significantly impacts production costs, product quality, and environmental footprint. This guide provides a comprehensive cost-benefit analysis of **Vat Black 27**, comparing it with two widely used alternatives: Sulphur Black 1 and Reactive Black 5. This analysis is intended for researchers, scientists, and textile development professionals, offering quantitative data, detailed experimental protocols, and visual process flows to support informed decision-making.

Executive Summary

Vat Black 27 establishes itself as a high-performance dye, offering exceptional fastness properties, particularly to light and washing. However, these premium characteristics come at a higher financial and process complexity cost. In contrast, Sulphur Black 1 presents a more economical option, though with compromises in certain fastness categories and a greater environmental impact. Reactive Black 5 strikes a balance between performance and cost, demonstrating good all-around fastness and simpler application, but with notable water and salt consumption. The optimal choice is contingent on the specific requirements of the final textile product, balancing the need for durability against cost and environmental considerations.

Cost-Benefit Analysis Workflow

The following diagram illustrates the key stages involved in the cost-benefit analysis of textile dyes.

[Click to download full resolution via product page](#)

Caption: A flowchart outlining the key cost and benefit components in the evaluation of textile dyes.

Comparative Data Tables

The following tables summarize the quantitative data gathered for **Vat Black 27** and its alternatives.

Table 1: Cost Comparison

Parameter	Vat Black 27	Sulphur Black 1	Reactive Black 5
Dye Price (per kg)	₹1,200 - ₹1,700 ^{[1][2]}	₹200 ^[3]	₹250 - ₹310 ^[4]
Auxiliary Chemicals	High (Reducing agents, Oxidizing agents)	Moderate (Sodium sulfide)	High (Salt, Alkali)
Process Complexity	High	Moderate	Moderate
Water & Energy Consumption	High	Moderate	High

Table 2: Performance Comparison

Parameter	Vat Black 27	Sulphur Black 1	Reactive Black 5
Colorfastness to Light (ISO 105-B02)	7 (Excellent)	5 (Good)	3 (Moderate)
Colorfastness to Washing (ISO 105-C06)	4-5 (Very Good to Excellent)	4 (Good)	4-5 (Very Good to Excellent)
Colorfastness to Rubbing (ISO 105-X12) - Dry	4-5 (Very Good to Excellent)	3-4 (Moderate to Good)	4 (Good)
Colorfastness to Rubbing (ISO 105-X12) - Wet	3-4 (Moderate to Good)	2-3 (Fair to Moderate)	3 (Moderate)
Dye Fixation/Uptake Efficiency	High	Moderate to High	High (with high salt concentration)

Note: Fastness ratings are on a scale of 1-5 for washing and rubbing, and 1-8 for light fastness, where a higher number indicates better performance.

Table 3: Environmental Impact Comparison

Parameter	Vat Black 27	Sulphur Black 1	Reactive Black 5
Biochemical Oxygen Demand (BOD)	Moderate	High	Moderate to High
Chemical Oxygen Demand (COD)	Moderate	High	Moderate to High
Total Dissolved Solids (TDS)	Moderate	High	Very High (due to salt)
Toxicity of Effluent	Low to Moderate	High (Sulfide presence)	Moderate (High salt content)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Determination of Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

- Specimen Preparation: A 100 mm x 40 mm specimen of the dyed fabric is prepared. For staining evaluation, a multi-fiber adjacent fabric of the same dimensions is attached to the face of the specimen by sewing along one of the shorter edges.
- Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of washing solution (containing a standard detergent and, if required, sodium perborate for bleaching) and a set number of stainless-steel balls to provide abrasive action.
- Mechanical Agitation: The container is mechanically agitated in a laundering machine (e.g., a Launder-Ometer) at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes for a standard test).

- **Rinsing and Drying:** After agitation, the specimen is removed, rinsed thoroughly with cold water, and dried in air at a temperature not exceeding 60°C.
- **Assessment:** The change in color of the dyed specimen and the degree of staining on the multi-fiber adjacent fabric are assessed visually using the Grey Scale for assessing change in color and the Grey Scale for assessing staining, respectively. The ratings are given on a scale of 1 to 5, with 5 representing no change.

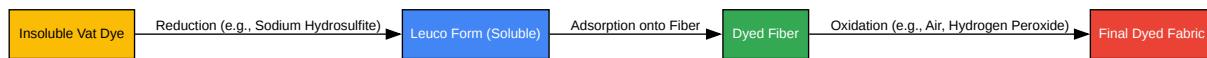
Determination of Colorfastness to Light (ISO 105-B02)

This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

- **Specimen Preparation:** A specimen of the dyed fabric of a suitable size is mounted on a sample holder.
- **Reference Materials:** A set of blue wool lightfastness references (rated 1 to 8) are mounted in the same manner as the test specimen.
- **Exposure:** The specimen and the blue wool references are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity in a lightfastness tester.
- **Assessment:** The fading of the test specimen is periodically compared with the fading of the blue wool references. The colorfastness to light is rated based on the blue wool reference that shows a similar degree of fading to the test specimen. The rating is given on a scale of 1 to 8, where 8 indicates the highest lightfastness.

Determination of Dye Uptake Percentage

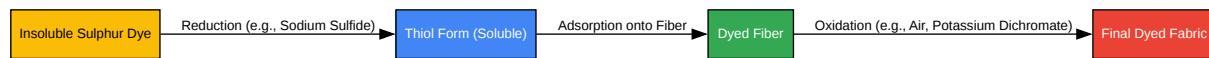
This protocol measures the percentage of dye that is absorbed by the fabric from the dyebath.


- **Dye Solution Preparation:** A dye solution of a known initial concentration ($C_{initial}$) is prepared.
- **Dyeing Process:** A known weight of the textile substrate is introduced into the dyebath, and the dyeing process is carried out under specified conditions of temperature, time, and liquor ratio.

- Measurement of Residual Dye: After the dyeing process is complete, the concentration of the dye remaining in the dyebath (C_{final}) is measured using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorbance (λ_{max}) of the dye.
- Calculation: The percentage of dye uptake is calculated using the following formula: Dye Uptake (%) = $[(C_{initial} - C_{final}) / C_{initial}] \times 100$

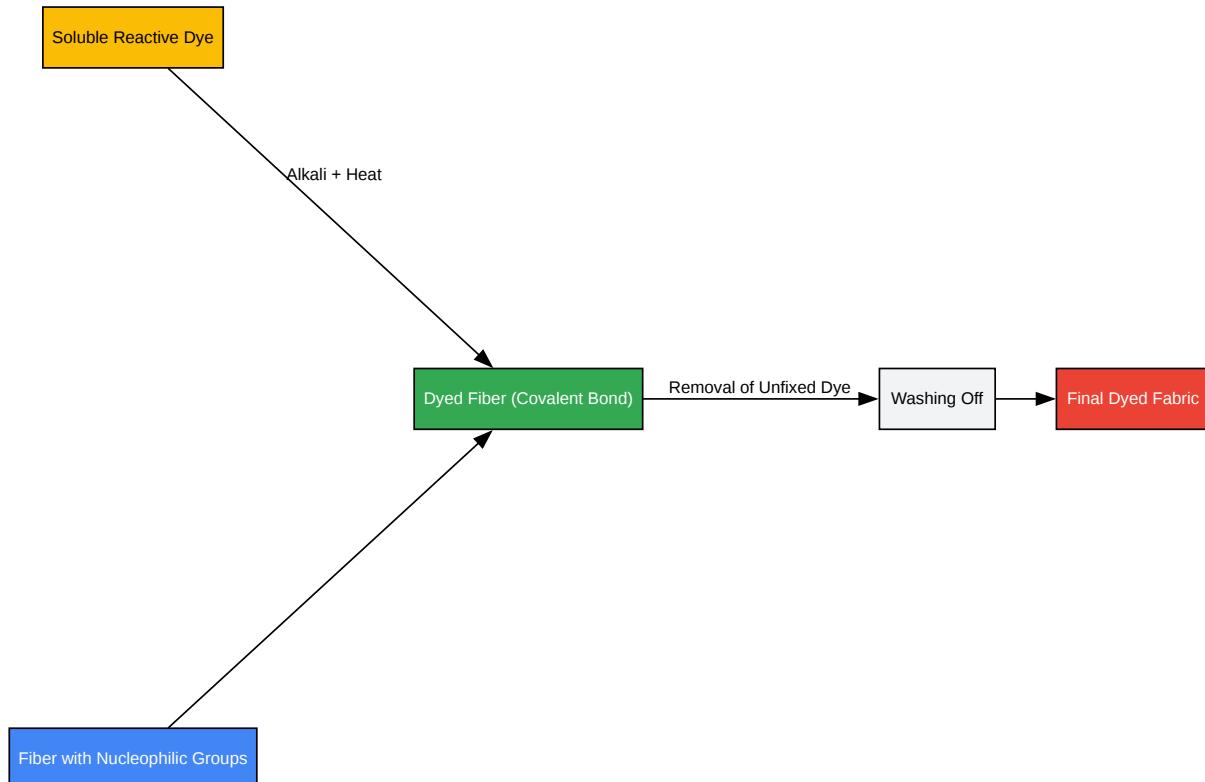
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dyeing processes for Vat, Sulphur, and Reactive dyes.


Vat Dyeing Process

[Click to download full resolution via product page](#)

Caption: The reduction-oxidation mechanism of the vat dyeing process.


Sulphur Dyeing Process

[Click to download full resolution via product page](#)

Caption: The reduction-oxidation mechanism of the sulphur dyeing process.

Reactive Dyeing Process

[Click to download full resolution via product page](#)

Caption: The covalent bond formation in the reactive dyeing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. icontrolpollution.com [icontrolpollution.com]
- 4. aidic.it [aidic.it]
- To cite this document: BenchChem. [A Comparative Cost-Benefit Analysis of Vat Black 27 in Textile Manufacturing]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669110#cost-benefit-analysis-of-using-vat-black-27-in-textile-manufacturing>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com